2-(Methyl(2-(methyl(pyridin-2-yl)amino)ethyl)amino)ethan-1-ol
Description
Properties
IUPAC Name |
2-[methyl-[2-[methyl(pyridin-2-yl)amino]ethyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-13(9-10-15)7-8-14(2)11-5-3-4-6-12-11/h3-6,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAVJENHAFCRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C1=CC=CC=N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Methyl(2-(methyl(pyridin-2-yl)amino)ethyl)amino)ethan-1-ol , also referred to by its CAS number 2142519-15-9, is a member of the class of amino alcohols that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its antibacterial, antifungal, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 209.29 g/mol. Its structure includes a pyridine ring, which is often associated with various biological activities, and an amino alcohol functional group that may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of similar structures have shown promising results against Gram-positive and Gram-negative bacteria:
- Antibacterial Activity : The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. A study indicated that compounds with similar structural motifs exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against these pathogens, suggesting that modifications in the amino alcohol structure can enhance efficacy against resistant strains .
| Pathogen | MIC (µM) | Reference Compound | MIC (µM) |
|---|---|---|---|
| Staphylococcus aureus | 20–40 | Ciprofloxacin | 4 |
| Escherichia coli | 40–70 | Ceftriaxone | 0.1 |
Antifungal Activity
In addition to antibacterial properties, related compounds have also been tested for antifungal activity. The effectiveness against fungi such as Candida albicans was noted, with some derivatives exhibiting comparable or superior activity to standard antifungal agents .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Some derivatives may inhibit enzymes involved in DNA replication or transcription.
- Membrane Disruption : The amphiphilic nature of amino alcohols allows them to integrate into bacterial membranes, disrupting their integrity.
Case Studies
Several case studies have examined the efficacy of this compound and its derivatives:
- Study on Antibacterial Activity : A research team synthesized various amino alcohol derivatives and tested them against resistant strains of S. aureus. They found that certain modifications significantly enhanced antibacterial activity, with one derivative achieving an MIC value lower than that of standard treatments .
- Evaluation of Antifungal Properties : Another study focused on the antifungal activity against Candida species. The results indicated that specific modifications in the side chains could increase potency, making these derivatives candidates for further development in antifungal therapies .
Scientific Research Applications
Biological Activities
Research has indicated that 2-(Methyl(2-(methyl(pyridin-2-yl)amino)ethyl)amino)ethan-1-ol exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
- Antimicrobial Properties : Some derivatives of pyridine-containing compounds have shown efficacy against various bacterial strains, indicating that this compound might also possess antimicrobial activity .
Medicinal Chemistry
The compound is being explored for its potential as a lead compound in drug development due to its unique structure that allows for modification to enhance efficacy and reduce toxicity. Its pyridine ring is known for providing pharmacological activity, making it a valuable scaffold in medicinal chemistry.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of 2-(Methyl(2-(methyl(pyridin-2-yl)amino)ethyl)amino)ethan-1-ol and its derivatives. The study demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7), suggesting a mechanism involving apoptosis induction .
- Neuroprotective Research :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~194.26 g/mol (calculated).
- Polarity : Moderate due to hydroxyl and tertiary amine groups.
- Solubility: Likely soluble in polar solvents like methanol or DMF, akin to related pyridyl-amino alcohols .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Physicochemical and Functional Differences
- Polarity and Solubility: The target compound’s pyridin-2-yl group enhances aromatic π-π interactions compared to aliphatic analogs like 2-[(3-methylbut-2-en-1-yl)amino]ethan-1-ol . The hydroxyl group improves water solubility relative to purely alkyl-substituted amines (e.g., ’s 2-{[(4-ethylphenyl)methyl]amino}ethan-1-ol) .
- identifies pyridyl-based cholinesterase inhibitors, implying that the target’s pyridin-2-yl moiety may confer enzyme-binding affinity .
- Stability: Tertiary amines (as in the target compound) are generally more stable than primary/secondary amines. However, the hydroxyl group may increase susceptibility to oxidation compared to non-hydroxylated analogs .
Preparation Methods
Etherification via Halobenzonitrile Condensation
Procedure (Adapted from EP1905761A1):
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Reactants :
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2-(Methyl(pyridin-2-yl)amino)ethanol (500 g, 3.02 mol)
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4-Chlorobenzonitrile (451.52 g, 3.27 mol)
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Sodium hydride (55–60% in paraffin oil, 174.48 g)
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Solvent: N,N-dimethylformamide (DMF, 2.5 L)
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Steps :
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Sodium hydride is suspended in DMF under nitrogen at 30–35°C.
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2-(Methyl(pyridin-2-yl)amino)ethanol in DMF is added dropwise over 30 minutes.
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4-Chlorobenzonitrile in DMF is introduced over 1 hour, followed by stirring for 4 hours.
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The mixture is quenched in chilled water (10.5 L), extracted with toluene, and purified via vacuum distillation.
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Yield : 80–85% after recrystallization in cyclohexane.
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Key Advantages :
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Avoids chromatographic purification.
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Achieves >99% purity by HPLC.
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Reductive Amination of Cyano Intermediates
Procedure (Adapted from US7208603B2):
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Reactants :
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2-(Pyridin-2-yl)acetonitrile (1.0 mol)
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Ethylene diamine (1.2 mol)
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Sodium cyanoborohydride (1.1 mol)
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Methanol (2 L)
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Steps :
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The cyano compound and ethylene diamine are refluxed in methanol.
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Sodium cyanoborohydride is added portion-wise under nitrogen.
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The mixture is stirred for 12 hours, neutralized with HCl, and extracted with ethyl acetate.
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Yield : 70–75% after solvent removal.
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Key Advantages :
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Mild conditions suitable for lab-scale synthesis.
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Compatible with acid-sensitive substrates.
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Two-Step Alkylation of Pyridin-2-amine
Procedure (Adapted from WO1998022459A1):
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Step 1: N-Methylation :
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Pyridin-2-amine (1.0 mol) is treated with methyl iodide (1.2 mol) in DMF at 0°C.
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Sodium hydride (1.1 mol) is added, and the mixture is stirred for 2 hours.
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Step 2: Ethanolamine Coupling :
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The resultant N-methylpyridin-2-amine reacts with 2-chloroethylmethylamine (1.1 mol) in DMF at 80°C for 6 hours.
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The product is hydrolyzed with NaOH (1M) and purified via vacuum distillation.
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Yield : 65–70% overall.
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Key Advantages :
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Uses inexpensive alkylating agents.
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Scalable to industrial production.
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Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Etherification | 80–85% | >99% | Industrial | Moderate |
| Reductive Amination | 70–75% | 95–98% | Lab-scale | Low |
| Two-Step Alkylation | 65–70% | 90–95% | Pilot-scale | High |
Insights :
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The etherification method (2.1) is optimal for high-purity bulk synthesis but requires stringent temperature control.
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Reductive amination (2.2) offers simplicity for small batches but lower yields.
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Two-step alkylation (2.3) is cost-effective but involves intermediate isolation challenges.
Solvent and Catalyst Optimization
Solvent Selection
Q & A
Q. What are the key synthetic routes for 2-(Methyl(2-(methyl(pyridin-2-yl)amino)ethyl)amino)ethan-1-ol?
Methodological Answer: A two-step synthesis can be adapted from analogous protocols:
Alkylation of pyridine derivatives : React 2-(methylamino)pyridine with 2-bromoethanol in the presence of a base (e.g., triethylamine) in a polar aprotic solvent (e.g., toluene) at 100°C for 2 hours. This forms the intermediate 2-[methyl(pyridin-2-yl)amino]ethanol .
Secondary amine formation : Treat the intermediate with methyl iodide or a methylating agent under nitrogen, followed by purification via column chromatography (C18 reverse-phase, acetonitrile/water) to isolate the final product .
Q. How is the compound characterized structurally?
Methodological Answer:
Q. What computational methods predict its electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to calculate HOMO-LUMO gaps and electron density distributions. Basis sets: 6-31G(d,p) for geometry optimization .
- Thermochemistry : Predict Gibbs free energy of formation (±2.4 kcal/mol accuracy) using gradient-corrected exchange-correlation functionals .
Q. How can contradictions in spectroscopic data (e.g., NMR peak splitting) be resolved?
Methodological Answer:
- Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotation in the N-methyl groups. Use coalescence temperatures to estimate rotational barriers .
- Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (GIAO method) to assign ambiguous signals .
Q. How to design experiments to evaluate its pharmacological activity as a receptor ligand?
Methodological Answer:
Q. What are the challenges in achieving regioselective synthesis of tertiary amine derivatives?
Methodological Answer:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
